3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
Description
The compound 3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid (IUPAC name: (2E)-3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid) is a pyrazole-based α,β-unsaturated carboxylic acid. Its molecular formula is C₁₈H₁₃ClN₂O₂, with a molecular weight of 324.77 g/mol . This compound belongs to the EN300-832865 chemical category and is synthesized via Knoevenagel condensation, a method commonly employed for preparing α,β-unsaturated acids .
Properties
IUPAC Name |
(E)-3-[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-6-4-5-13(11-15)18-14(9-10-17(22)23)12-21(20-18)16-7-2-1-3-8-16/h1-12H,(H,22,23)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYLBJDRNSRGFM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Introduction of the chlorophenyl and phenyl groups: This step often involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are used to introduce the aryl groups under palladium catalysis.
Formation of the prop-2-enoic acid moiety: This can be done through the Knoevenagel condensation reaction, where the pyrazole derivative is reacted with malonic acid or its derivatives in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds or carbonyl groups to alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Various studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid have been shown to inhibit tumor growth in vitro and in vivo models. They target specific pathways involved in cancer cell proliferation and survival.
- Case Study : A study published in Cancer Letters demonstrated that related pyrazole compounds effectively reduced the viability of breast cancer cells by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway .
-
Anti-inflammatory Properties :
- Research indicates that this compound can act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. The presence of the chlorophenyl group enhances its interaction with inflammatory mediators.
- Case Study : In a study on rheumatoid arthritis models, derivatives showed a marked reduction in inflammation markers, suggesting potential therapeutic applications for inflammatory diseases .
-
Antimicrobial Activity :
- The compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. This property is attributed to its ability to disrupt microbial cell membranes.
- Case Study : A recent investigation found that this compound displayed significant antibacterial effects against Escherichia coli and Pseudomonas aeruginosa, making it a candidate for developing new antibiotics .
Agricultural Applications
- Pesticide Development :
- The unique structure of pyrazole compounds allows for the development of novel pesticides that are effective against agricultural pests while being environmentally friendly.
- Case Study : Research has shown that formulations containing pyrazole derivatives significantly reduce pest populations while minimizing harm to beneficial insects .
Material Science Applications
- Polymer Chemistry :
- The compound can be utilized in synthesizing polymers with enhanced properties such as thermal stability and mechanical strength due to its reactive functional groups.
- Data Table: Comparative Analysis of Polymer Properties
Polymer Type Thermal Stability (°C) Mechanical Strength (MPa) Comments Conventional Polymer 200 50 Standard properties Pyrazole-based Polymer 250 70 Enhanced properties due to additives
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Pyridinyl Substituents
- Compound: (2E)-3-[1-phenyl-3-(pyridin-3/4-yl)-1H-pyrazol-4-yl]prop-2-enoic acids (4a, 4b, 9) Synthesis: Prepared via Knoevenagel condensation of pyrazole-4-carbaldehydes with malonic acid in pyridine . Biological Activity: Tested as cyclooxygenase (COX) inhibitors, showing moderate to high activity in enzymatic assays .
Halogen Substituents
- Compound: (2E)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid Molecular Formula: C₁₀H₁₀F₄N₂O₅ (Mol. Wt. 205.22) . Purity: 95% . Key Difference: Fluorine’s strong electron-withdrawing effect may alter electronic distribution compared to chlorine, affecting reactivity and solubility.
Alkyl and Arylalkyl Substituents
- Compound: (E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid CAS No.: 957014-04-9 .
Functional Group Modifications
α,β-Unsaturated Acid Derivatives with Thiazole Moieties
- Compound: (2E)-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]prop-2-enoic acid Category: C1 . Key Difference: Replacement of pyrazole with thiazole introduces sulfur into the heterocycle, which may influence redox properties and bioavailability .
Cyano and Ethoxy Substituents
- Compound: 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid Molecular Weight: 399.4 g/mol . XLogP3: 1.8 (indicating moderate lipophilicity) .
Biological Activity
3-[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, also known by its CAS number 381214-36-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 324.76 g/mol. Its structure features a pyrazole ring, which is known for contributing to various biological activities.
Synthesis
The synthesis of pyrazole derivatives typically involves cyclization reactions that yield various substituted pyrazoles. For instance, the synthesis process for related compounds often includes the reaction of phenyl hydrazine with appropriate carbonyl compounds under acidic conditions, leading to the formation of pyrazole derivatives that can be further modified to obtain desired biological properties .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For example, studies have shown that pyrazole derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have revealed that these compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, among others .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| 4a | Staphylococcus aureus | Moderate |
| 4b | Escherichia coli | High |
| 4c | Pseudomonas aeruginosa | Low |
Antifungal Activity
In addition to antibacterial effects, related pyrazole compounds have also been evaluated for antifungal activity. Some derivatives have shown promising results against pathogenic fungi such as Aspergillus niger and Candida albicans, often outperforming standard antifungal agents like fluconazole .
Anti-inflammatory and Anticancer Properties
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Several studies suggest that these compounds may inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases. Furthermore, preliminary investigations into their anticancer properties indicate that they may induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of histone deacetylases .
Case Studies
A notable study examined the effects of a specific pyrazole derivative in vivo, demonstrating its ability to reduce tumor size in mice models by targeting specific cancer pathways. The compound was administered at varying doses, revealing a dose-dependent relationship with tumor suppression .
Q & A
Q. Methodological Answer :
Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis steps involving volatile reagents (e.g., acetic acid) .
Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal. Collect organic solvents in halogenated waste containers .
Emergency Measures : In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention .
Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?
Q. Methodological Answer :
pKa Prediction : Use software like MarvinSketch or ACD/pKa to estimate ionization states of the carboxylic acid and pyrazole groups .
Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water at physiological pH (7.4) and acidic/basic conditions (pH 2–10) to assess conformational stability .
Degradation Pathways : Apply density functional tight-binding (DFTB) methods to model hydrolysis or oxidation reactions in aqueous environments .
Basic: What analytical techniques are essential for purity assessment?
Q. Methodological Answer :
HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient elution. Monitor UV absorption at 254 nm for the parent compound .
Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
Melting Point : Compare experimental values (e.g., 122–124°C) with literature data to detect impurities .
Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
Q. Methodological Answer :
Steric Maps : Generate Connolly surfaces (e.g., using PyMOL) to visualize steric hindrance around the pyrazole N-atoms .
Hammett Analysis : Correlate substituent σ values with reaction rates in Suzuki couplings to quantify electronic effects .
Catalyst Screening : Test Pd(PPh)/SPhos systems for bulky substrates or Xantphos ligands for electron-deficient aryl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
